Ertapenem Dimer I
Description
Contextualization within Carbapenem (B1253116) Antibiotic Chemistry
Ertapenem (B1671056) belongs to the carbapenem class of beta-lactam (β-lactam) antibiotics, which are noted for their broad spectrum of antibacterial activity. researchgate.nettandfonline.com The core of their structure is a highly strained carbapenem ring system. oup.comoup.com This structural feature is key to their mechanism of action, which involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). frontiersin.orgdrugbank.com However, this strained ring also makes carbapenems chemically unstable, particularly in aqueous solutions. oup.comresearchgate.net
Ertapenem's molecular structure was specifically designed to be stable against hydrolysis by human dehydropeptidase-1 (DHP-1), an enzyme that degrades earlier carbapenems, thanks to a 1β-methyl group. nih.govijcrt.org Despite this, the molecule remains susceptible to chemical degradation through other pathways, such as hydrolysis of the β-lactam ring and dimerization. oup.comoup.com The formation of dimeric impurities, including Ertapenem Dimer I, is a significant degradation pathway, especially in concentrated solutions. tandfonline.comresearchgate.net
Significance of Dimeric Impurities in Active Pharmaceutical Ingredients (APIs) Research
In pharmaceutical manufacturing, impurities are unwanted chemicals that can be present in the final active pharmaceutical ingredient (API). ajptr.com These impurities can originate from raw materials, by-products of the synthesis process, or degradation of the API over time. nih.govacs.org Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and control of impurities to ensure the safety and efficacy of drug products. jocpr.com
Dimeric impurities are of particular concern because they represent a significant alteration of the parent drug molecule. researchgate.net The formation of a dimer involves two molecules of the API reacting, leading to a substance with roughly double the molecular weight. Such a change can potentially impact the drug's stability and quality. ijcrt.org Therefore, the study of these impurities is essential to understand the drug's degradation patterns, which informs manufacturing process improvements and defines appropriate storage and handling conditions. tandfonline.comnih.gov
Research Scope and Objectives for this compound Investigations
Research into this compound is a critical component of ensuring the quality control of ertapenem. The primary objectives of these investigations include:
Isolation and Structural Characterization: A key goal is to prepare and isolate dimeric degradants, like Dimer I, for structural characterization. tandfonline.comresearchgate.net This is often achieved through controlled degradation of ertapenem in concentrated solutions followed by isolation using techniques like preparative high-performance liquid chromatography (HPLC). tandfonline.comoup.com Characterization is then performed using methods such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR). researchgate.net
Understanding Formation Mechanisms: Investigations aim to understand the chemical reactions that lead to the formation of Dimer I. Dimerization is a significant degradation pathway for carbapenems. researchgate.net this compound and Dimer II are constitutional isomers that exist in equilibrium in solution as interconverting tautomers. researchgate.netunipv.it The formation of these dimers is highly dependent on the concentration of ertapenem in a solution; it occurs more rapidly at concentrations of 100 mg/mL or greater, while hydrolysis is the main degradation pathway in dilute solutions. tandfonline.comresearchgate.net
Development of Analytical Methods: A crucial objective is the development and validation of sensitive, stability-indicating analytical methods, primarily HPLC, to detect, separate, and quantify this compound and other related substances. oup.comresearchgate.net These methods are essential for routine quality control of the bulk drug and final product, ensuring that the levels of such impurities remain within specified limits. geneesmiddeleninformatiebank.nl
Informing Stability and Control Strategies: By understanding the conditions that promote the formation of Dimer I (e.g., high concentration, pH, temperature), researchers can develop strategies to minimize its presence. tandfonline.comgoogle.com This includes optimizing the manufacturing process and establishing appropriate storage conditions for the bulk API and the formulated drug product to prevent degradation. tandfonline.comgoogle.com For instance, it has been noted that ertapenem should be stored at low temperatures (around -20°C) to prevent degradation into dimers and other by-products. google.com
Table 1. Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₄H₅₀N₆O₁₄S₂ | fda.gov |
| Molecular Weight | 951.03 g/mol | fda.gov |
| CAS Number | 1199797-41-5 | |
| Nature | Tautomeric isomer of Dimer II | researchgate.netunipv.it |
| Formation | Degradation product of Ertapenem, especially in concentrated solutions | tandfonline.comresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXBHFRIBLSQJ-KXGFPTOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)N4C[C@H](C[C@H]4C(=O)NC5=CC=CC(=C5)C(=O)O)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N6O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747712 | |
| Record name | PUBCHEM_71316414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
951.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199797-41-5 | |
| Record name | PUBCHEM_71316414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Mechanistic Elucidation of Ertapenem Dimer I
Fundamental Chemical Reactions Leading to Dimerization
The creation of Ertapenem (B1671056) Dimer I from two monomeric Ertapenem molecules is a bimolecular reaction rooted in the principles of nucleophilic chemistry. vdoc.pub The structure of Ertapenem contains several functional groups that can participate in these reactions, but the process is primarily driven by the attack of a nucleophilic moiety from one molecule onto an electrophilic site of another.
The dimerization of Ertapenem is initiated by an intermolecular nucleophilic attack. unipv.it The Ertapenem molecule possesses nucleophilic centers, such as the pyrrolidine (B122466) ring and the side-chain carboxylate group. unipv.it One proposed mechanism involves one of these nucleophilic centers on a first Ertapenem molecule attacking the highly reactive β-lactam ring of a second molecule. unipv.it Specifically, the pyrrolidine ring is identified as a strong nucleophilic center that can drive the oligomerization of Ertapenem. unipv.it This type of reaction, where a drug molecule reacts with another of its kind, is a form of degradation that leads to the formation of impurities like Dimer I. vdoc.pub
The susceptibility of Ertapenem to dimerization is intrinsically linked to the high reactivity of its β-lactam ring. frontiersin.org As a member of the carbapenem (B1253116) class, Ertapenem's structure, which fuses a pyrrolidine ring to the β-lactam ring, introduces significant ring strain. frontiersin.org This geometric constraint makes the amide bond within the β-lactam ring highly labile and the carbonyl carbon exceptionally electrophilic. frontiersin.org This "activated" state makes the β-lactam ring susceptible to nucleophilic attack and subsequent ring-opening, which is a key step in both the drug's therapeutic action and its degradation pathways. frontiersin.orgnih.gov The propensity for the β-lactam ring to open is a primary driver for the formation of degradation products, including dimers. unipv.itnih.gov
Influence of Chemical Environment on Dimerization Kinetics
The rate at which Ertapenem Dimer I is formed is not constant but is heavily influenced by the surrounding chemical environment. Factors such as pH, temperature, and the concentration of Ertapenem itself play critical roles in the kinetics of the dimerization reaction.
The stability of Ertapenem and its rate of degradation are dependent on the pH of its solution. vdoc.pubnih.gov While specific kinetic studies detailing the pH-rate profile exclusively for this compound formation are not extensively published, the degradation behavior of related carbapenems provides insight. For instance, the degradation of the carbapenem imipenem (B608078) follows a profile where the minimum degradation rate occurs at a pH of 6.40. researchgate.net It is hypothesized that Ertapenem degradation, including dimerization, follows a similar pattern, with increased reaction rates in both acidic and basic conditions. The stability of Ertapenem in aqueous solutions can be enhanced at a neutral pH (e.g., 7.5) through the transient formation of a carbamate (B1207046) on the pyrrolidine ring, which protects this strong nucleophilic center and slows oligomerization. unipv.it This implies that at pH values deviating from the point of maximum stability, the unprotected molecule is more prone to degradation and dimerization.
Temperature has a profound effect on the stability of Ertapenem and the rate of dimer formation. cjhp-online.ca An increase in temperature accelerates the degradation process, leading to a higher concentration of impurities like Dimer I. nih.gov Studies have shown that Ertapenem is very sensitive to temperature, with one report indicating that a 5°C increase in storage temperature can reduce its stability by as much as 60%. cjhp-online.ca More dramatic effects are observed with larger temperature changes; the degradation rate was found to increase more than sevenfold when the temperature was raised from 20°C to 40°C. nih.gov Kinetic degradation experiments at 45°C also confirmed a high rate of degradation. researchgate.net
| Temperature (°C) | Relative Degradation Rate Increase | Time to 90% Initial Concentration (Hours) |
|---|---|---|
| 20 | Baseline | 7.94 |
| 40 | > 7-fold | 0.92 |
The formation of this compound is a second-order reaction, meaning its rate is dependent on the concentration of two reactants; in this case, two Ertapenem molecules. vdoc.pub Consequently, the stability of Ertapenem is concentration-dependent. cjhp-online.canih.gov At higher concentrations, the frequency of collisions between Ertapenem molecules increases, leading to an accelerated rate of dimerization. vdoc.pub For example, a 100 mg/mL solution of Ertapenem degrades significantly faster than a 25 mg/mL solution. nih.gov Studies have shown that Ertapenem at a concentration of 10 mg/mL is more stable than at 20 mg/mL. researchgate.net This concentration-dependent degradation is a key factor in determining the shelf-life and storage conditions for reconstituted Ertapenem solutions. cjhp-online.ca
| Concentration (mg/mL) | Relative Degradation Rate Increase | Time to 90% Initial Concentration (Hours) |
|---|---|---|
| 25 | Baseline | 14.45 |
| 100 | > 80% | 7.94 |
Structural Characterization and Elucidation of Ertapenem Dimer I
Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of Ertapenem (B1671056) Dimer I. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
The ¹H NMR spectrum of Ertapenem Dimer I is complex due to the large number of protons and the presence of two ertapenem-derived units, resulting in many overlapping signals. However, characteristic signals corresponding to the β-lactam protons, the pyrrolidine (B122466) ring protons, the aromatic protons of the carboxyphenyl groups, and the hydroxyethyl (B10761427) substituents can be identified. The chemical shifts in the region of δ 5.2–5.4 ppm are particularly indicative of modifications to the β-lactam ring.
Table 1: Representative NMR Data for Ertapenem-Related Structures
| Nucleus | Ertapenem Chemical Shift (ppm) | This compound Chemical Shift (ppm) |
|---|---|---|
| ¹H | Multiple complex signals | Overlapping signals with characteristic shifts in the β-lactam region (δ 5.2–5.4) |
| ¹³C | ~12.9-178.1 unipv.it | Complex spectrum requiring 2D techniques for full assignment frontiersin.org |
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such large and relatively unstable molecules.
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. For this compound, the protonated molecular ion [M+H]⁺ is consistently observed at a mass-to-charge ratio (m/z) of approximately 951. researchgate.net
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound typically shows the cleavage of the bond linking the two ertapenem units, resulting in fragment ions corresponding to the individual monomeric units (around m/z 476). This observation is a key piece of evidence confirming the dimeric nature of the compound. Further fragmentation can provide insights into the specific linkage between the two monomers.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | Observed m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | ~951 researchgate.net | Protonated molecular ion, confirms molecular weight. |
| Fragment | ~476 | Corresponds to a single Ertapenem monomer unit, confirming the dimeric structure. |
| Fragment | ~458 | Represents the loss of water from the monomer unit. |
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis and characterization of this compound. The UV spectrum is primarily influenced by the chromophores present in the molecule, namely the aromatic carboxyphenyl groups and the conjugated system within the pyrrolidine-carbamoyl moieties. nih.gov
This compound exhibits a maximum absorption wavelength (λmax) in the range of 280-290 nm. This characteristic absorption is utilized for its detection and quantification in High-Performance Liquid Chromatography (HPLC) methods, often at a detection wavelength of around 298 nm. uw.edu.pl While UV-Vis spectroscopy is less informative for detailed structural elucidation compared to NMR and MS, it is a fundamental technique for purity assessment and concentration determination in various analytical procedures. uw.edu.ploup.com
Chromatographic Purity and Isomeric Resolution
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for assessing the purity of Ertapenem and resolving its related impurities, including this compound. researchgate.net The development of robust, stability-indicating HPLC methods is crucial for quality control in pharmaceutical manufacturing. oup.com
These methods typically employ a C18 or a phenyl column and a gradient elution system. researchgate.netoup.com The mobile phase often consists of a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer (with a pH around 8) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netoup.comresearchgate.net Under optimized conditions, these methods can effectively separate this compound from the parent drug, other dimeric isomers (like Dimer II and Dimer III), and various degradation products. researchgate.netoup.com The resolution between Ertapenem and Dimer I is a critical parameter for system suitability in these HPLC methods. oup.com
The purity of isolated this compound is often determined by HPLC, with purities greater than 95% being achievable through preparative HPLC techniques. tandfonline.com
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or Phenyl oup.com |
| Mobile Phase A | Ammonium formate or phosphate buffer (pH ~8.0) researchgate.netoup.com |
| Mobile Phase B | Acetonitrile/Methanol researchgate.netoup.com |
| Detection | UV at 220-230 nm or 298 nm uw.edu.pl |
| Flow Rate | ~1.0 mL/min researchgate.net |
| Column Temperature | ~40 °C researchgate.net |
Stereochemical Considerations and Isomeric Forms
Ertapenem itself is a stereochemically complex molecule, and this complexity is magnified in its dimeric forms. This compound possesses a specific stereochemical arrangement resulting from the dimerization process. It has multiple chiral centers, with some sources indicating 12 defined stereocenters out of a possible 13, leading to an epimeric nature. nih.gov
This compound is a constitutional isomer of Ertapenem Dimer II. The primary structural difference between these two isomers lies in the position of the double bond within the pyrrolidine ring system. Dimer I contains a delta-one-pyrrolidine configuration, while Dimer II has a delta-two-pyrrolidine arrangement. These isomers can interconvert in solution, existing in a tautomeric equilibrium. tandfonline.comresearchgate.net This isomeric difference leads to distinct chromatographic behaviors, allowing for their separation by HPLC.
The stereochemical integrity of the original ertapenem molecules is largely maintained during the dimerization that forms Dimer I. This includes the (4R,5S,6S) configuration at the core bicyclic β-lactam structure and the (3S,5S) stereochemistry at the pyrrolidine substituents. The complex three-dimensional architecture resulting from the specific linkage and stereochemistry influences the compound's physicochemical properties.
Table 4: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Ertapenem | 153832-46-3 | C₂₂H₂₅N₃O₇S | 475.52 |
| This compound | 1199797-41-5 | C₄₄H₅₀N₆O₁₄S₂ | 951.03 nih.gov |
| Ertapenem Dimer II | 1199797-42-6 | C₄₄H₅₀N₆O₁₄S₂ | 951.03 |
| Ertapenem Dimer III | 1199797-42-6 | C₄₄H₅₀N₆O₁₄S₂ | 951.03 |
| Ring-Opened Ertapenem | Not specified | C₂₂H₂₇N₃O₈S | 493.53 |
Analytical Methodologies for Detection and Quantification of Ertapenem Dimer I
High-Performance Liquid Chromatography (HPLC) Development and Optimization
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Ertapenem (B1671056) and its related impurities, including Dimer I. The development of a robust HPLC method requires careful optimization of several parameters to achieve the necessary resolution, sensitivity, and accuracy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed analytical approach for profiling impurities in Ertapenem. researchgate.net This technique is well-suited for separating the relatively polar Ertapenem from its less polar dimeric impurities. The methodology's robustness and compatibility with various detection systems make it ideal for routine quality control. researchgate.net Stability-indicating RP-HPLC methods have been successfully developed to separate Ertapenem from its degradation products, which include various dimeric species formed under stress conditions such as acidic, basic, and oxidative environments. bue.edu.egresearchgate.net
The choice of stationary phase is a critical factor in achieving the desired separation between Ertapenem and Ertapenem Dimer I.
C18 (Octadecylsilane) Columns: C18 columns are frequently used and have demonstrated excellent performance in the analysis of Ertapenem and its impurities. bue.edu.egjst.org.in The hydrophobic interactions between the C18 alkyl chains and the analytes provide effective retention and resolution. For instance, a chromatographic separation of twenty-six impurities, including eight dimer impurities, was successfully achieved on an X-Terra RP 18 column (150 × 4.6 mm, 3.5 µm). researchgate.net
Phenyl Columns: Phenyl-based stationary phases offer an alternative and sometimes superior selectivity for carbapenem (B1253116) compounds. oup.com The separation mechanism on a phenyl column involves not only hydrophobic interactions but also π-π interactions between the phenyl groups of the stationary phase and the aromatic moieties within the Ertapenem and Dimer I structures. labrulez.com This alternative selectivity can be crucial for resolving closely eluting impurities. An impurity profile method was successfully developed using an Inertsil phenyl column, which effectively resolved Dimer I and other related dimers from the parent drug. oup.com
The composition of the mobile phase, particularly its pH and organic modifier content, significantly influences the retention and selectivity of the separation.
Mobile Phase Composition: Due to the presence of multiple carboxylic and amine groups on the Ertapenem molecule and its dimers, the pH of the mobile phase is a critical parameter. oup.com Studies have shown that optimal separation of dimeric impurities is often achieved at a slightly alkaline pH. For example, a pH of 8 was found to be ideal for resolving various Ertapenem dimers, allowing some to elute before the main peak and others after. researchgate.netoup.com Common mobile phase systems consist of an aqueous buffer (e.g., sodium phosphate (B84403), ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). researchgate.netoup.comnih.gov
Gradient Elution Strategies: Gradient elution, where the concentration of the organic solvent in the mobile phase is increased during the analytical run, is essential for achieving a complete separation of all impurities within a reasonable timeframe. oup.comnih.gov A typical gradient might start with a lower concentration of acetonitrile to retain and separate more polar impurities, followed by a gradual increase to elute the more hydrophobic dimer species. researchgate.netnih.gov This approach enhances sensitivity and provides better peak shapes for late-eluting compounds like Dimer I. oup.com
Table 1: Example HPLC Method Parameters for Ertapenem Dimer Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | X-Terra RP 18 (150 × 4.6 mm, 3.5 µm) researchgate.net | Inertsil Phenyl oup.com |
| Mobile Phase A | Ammonium formate (B1220265) buffer (pH 8.0), water, acetonitrile (40:60:01; v/v/v) researchgate.net | Aqueous sodium phosphate buffer (pH 8) oup.com |
| Mobile Phase B | Ammonium formate buffer (pH 8.0), acetonitrile, methanol (40:50:10; v/v/v) researchgate.net | Acetonitrile oup.com |
| Elution Mode | Gradient researchgate.net | Gradient oup.com |
| Flow Rate | 1.0 mL/min researchgate.net | Not Specified |
| Detection | UV researchgate.net | UV at 230 nm oup.com |
| Column Temperature | 40 °C researchgate.net | Ambient oup.com |
Ultraviolet (UV) detection is the most common modality used in HPLC for the quantification of Ertapenem and Dimer I.
UV Detection: Detection is typically performed at a specific wavelength where the analyte exhibits significant absorbance. For Ertapenem and its impurities, wavelengths around 230 nm and 295 nm have been reported. jst.org.inoup.com A sensitive HPLC method for detecting residual Ertapenem and its primary degradates utilized UV detection at 230 nm. researchgate.net
Diode Array Detection (DAD): HPLC systems equipped with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offer significant advantages over fixed-wavelength UV detectors. mdpi.com DAD allows for the acquisition of the entire UV-visible spectrum for each point in the chromatogram. mdpi.com This capability is invaluable for assessing peak purity, confirming the identity of peaks against a spectral library, and developing methods by identifying the optimal detection wavelength for all compounds of interest. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique used for the definitive identification and characterization of Ertapenem impurities, including Dimer I. researchgate.net It provides molecular weight and structural information, which is crucial for identifying unknown degradation products. researchgate.netnih.gov Validated LC-MS/MS methods have been developed for the quantification of Ertapenem in biological matrices, demonstrating the technique's robustness and sensitivity. nih.govresearchgate.net
Selective Ion Monitoring: In LC-MS/MS analysis, techniques like Multiple Reaction Monitoring (MRM) are employed to achieve maximum selectivity and sensitivity. researchgate.net This involves selecting the precursor ion (the molecular ion of Dimer I, which has an m/z of 951 or 933 for the dehydrated form) in the first mass spectrometer, fragmenting it, and then monitoring for a specific product ion in the second mass spectrometer. researchgate.netresearchgate.netresearchgate.net This process effectively filters out background noise and interferences, allowing for accurate quantification even at very low levels. researchgate.net Electrospray ionization (ESI) in positive ion mode is generally the preferred ionization technique for carbapenem compounds. researchgate.net
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. researchgate.net By inducing fragmentation of the Dimer I precursor ion, a unique "fingerprint" of product ions is generated. This fragmentation data is essential for confirming the identity of the dimer and distinguishing it from other isomers or impurities with the same molecular weight. researchgate.net
Table 2: Example LC-MS/MS Parameters for Ertapenem Analysis
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (Ertapenem) | m/z 476.2 researchgate.net |
| Product Ions (Ertapenem) | m/z 346.0 / 432.2 researchgate.net |
| Precursor Ion (Dimer Impurities) | m/z 951 researchgate.netresearchgate.net |
| Precursor Ion (Dehydrated Dimers) | m/z 933 researchgate.netresearchgate.net |
Quantitative LC-MS/MS Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of Ertapenem and its impurities due to its high sensitivity and selectivity. smolecule.comnih.govrug.nlresearchgate.net While many published methods focus on the quantification of the parent drug in biological matrices nih.govrug.nlresearchgate.net, the principles and techniques are directly applicable to the analysis of impurities like this compound.
A robust LC-MS/MS method for impurity quantification typically involves a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer. nih.govresearchgate.net The chromatographic separation is crucial to resolve this compound from the parent drug and other related substances. Gradient elution is often employed to achieve optimal separation. For instance, a method developed for Ertapenem and its degradation products utilized a mobile phase consisting of an ammonium formate buffer (pH 8.0), water, and acetonitrile in a gradient elution mode on an X-Terra RP18 column. researchgate.net This approach successfully resolved eight different dimer impurities, including Dimer I. researchgate.net
For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. rug.nl In positive ion mode electrospray ionization (ESI), Ertapenem and its dimers typically form protonated molecules [M+H]+. The selection of specific precursor-to-product ion transitions for this compound allows for its accurate quantification even in the presence of co-eluting substances. The use of a deuterated internal standard, such as Ertapenem-d4, can improve the accuracy and precision of the method by compensating for matrix effects and variations in instrument response. nih.govresearchgate.net
Method Validation Parameters for Impurity Analysis
The validation of an analytical method ensures that it is suitable for its intended purpose. For impurity analysis, key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, robustness, and specificity.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range should typically cover from the reporting threshold to at least 120% of the specification limit.
In a study validating an HPLC method for Ertapenem and its impurities, the detector response for "dimers I+II" was found to be linear over a concentration range of 4% to 100% relative to a target concentration of 0.2 mg/mL for Ertapenem. oup.com The regression coefficient (R²) for the linearity plot of dimer I+II was 0.9988, indicating a strong linear relationship. oup.com A relative response factor (RRF) of 0.66 was calculated for dimers I+II by comparing the slope of their linearity plot to that of Ertapenem. oup.com This RRF is essential for accurately quantifying the dimer impurity when using the parent compound as the reference standard.
Table 1: Example Linearity Data for Ertapenem Dimers I+II
| Concentration (% of Ertapenem Target) | Dimer I+II Response (Area Units) |
|---|---|
| 4% | X |
| 20% | Y |
| 100% | Z |
Note: This table is illustrative. Actual response values (X, Y, Z) would be determined experimentally.
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov These parameters are crucial for ensuring that trace levels of impurities can be controlled.
The LOD and LOQ are often determined by analyzing a series of diluted solutions and are typically defined as the concentrations at which the signal-to-noise (S/N) ratio is 3:1 for LOD and 10:1 for LOQ. researchgate.net For an HPLC method developed for Ertapenem, the LOD for the parent drug, and by extension for impurities with a similar UV response, was established to be at least 0.016% with respect to a target concentration of 0.18 mg/mL, with a signal-to-noise ratio greater than 3. oup.com A validated HPLC–MS method for ertapenem dimers has demonstrated a sensitivity with an LOQ of less than 0.05%. evitachem.com
Table 2: Typical LOD and LOQ Values for Ertapenem Impurity Analysis
| Parameter | Value (% relative to Ertapenem) | Basis |
|---|---|---|
| LOD | ~0.016% | S/N > 3 |
| LOQ | < 0.05% | S/N > 10 and acceptable precision/accuracy |
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value. Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.
For an impurity profile method for Ertapenem, the precision was evaluated by performing six replicate injections over two days. The average area percent of the total impurities was 2.7% with a %RSD of 2.2%, demonstrating good injection precision. oup.com The ruggedness, a measure of robustness, was assessed by using columns from two different lots, with the average total impurities showing a %RSD of 2.8%. oup.com
Accuracy for impurity methods is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the recovery is calculated. For a validated LC-MS/MS method for Ertapenem in plasma, the accuracy ranged from -2.4% to 10.3%, with within-run precision from 2.7% to 11.8% and between-run precision from 0% to 8.4%. nih.gov While these values are for the parent drug, similar acceptance criteria would be applied to the validation of a method for this compound.
Table 3: Example of Precision and Accuracy Data for an Ertapenem Analytical Method
| Validation Parameter | Measurement | Result |
|---|---|---|
| Precision (Total Impurities) | %RSD of 12 injections over 2 days | 2.2% |
| Robustness (Total Impurities) | %RSD using 2 different column lots | 2.8% |
| Accuracy (Ertapenem in plasma) | % Bias | -2.4% to 10.3% |
| Within-run Precision (Ertapenem in plasma) | %CV | 2.7% to 11.8% |
| Between-run Precision (Ertapenem in plasma) | %CV | 0% to 8.4% |
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the method must be able to separate it from Ertapenem, other dimers (e.g., Dimer II, Dimer III), and other degradation products. oup.com
The specificity of an HPLC method for Ertapenem was demonstrated by its ability to resolve the parent drug from in-process impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, and light). oup.com The use of a photodiode array (PDA) detector can further support specificity by demonstrating peak purity. oup.com For a well-developed method, the resolution between critical pairs, such as Ertapenem and Dimer II, should be greater than 2. oup.com The influence of pH on the separation is significant, with a mobile phase pH of 8 providing good resolution of the various Ertapenem dimers. oup.com
Preparative Chromatography for Dimer Isolation and Standard Preparation
The isolation of pure this compound is essential for its structural characterization and for its use as a reference standard in quantitative analysis. Preparative high-performance liquid chromatography (preparative HPLC) is the method of choice for this purpose. researchgate.netoup.com
The process for isolating this compound typically involves the following steps:
Controlled Degradation: A concentrated solution of Ertapenem is subjected to conditions that promote the formation of dimers. The formation of dimers is known to be faster in more concentrated solutions. researchgate.net
Isolation by Preparative HPLC: The resulting mixture is then subjected to preparative HPLC to separate the dimer of interest from the parent drug and other degradation products. researchgate.netoup.com The chromatographic conditions are scaled up from an analytical method, often using a column with a larger diameter and stationary phase with a larger particle size.
Solvent Removal: After collection of the fraction containing the purified dimer, the excess solvent, such as acetonitrile, is removed, often using a rotary evaporator. oup.com
Lyophilization: The final step is lyophilization (freeze-drying) to obtain the isolated this compound as a stable solid. oup.com
The availability of a well-characterized reference standard for this compound is a prerequisite for the accurate validation of analytical methods for its quantification. evitachem.comsynzeal.comaxios-research.comaxios-research.com
Controlled Laboratory Synthesis for Reference Material
The synthesis of this compound for use as a reference standard is achieved through the controlled degradation of Ertapenem. tandfonline.comoup.comresearchgate.net This process involves subjecting a concentrated solution of Ertapenem to conditions that promote dimerization. tandfonline.comresearchgate.net Several factors are known to influence the formation of dimeric impurities, including the concentration of the Ertapenem solution, temperature, and pH. unipv.it
Key Parameters Influencing Dimerization:
| Parameter | Influence on Dimer Formation |
| Concentration | Higher concentrations of Ertapenem, particularly 100 mg/mL or greater, significantly accelerate the formation of dimers. In more dilute solutions, hydrolysis is the predominant degradation pathway. researchgate.net |
| Temperature | Elevated temperatures can increase the rate of dimer formation. unipv.it |
| pH | The pH of the solution plays a critical role in the stability of Ertapenem and the formation of degradation products, including dimers. unipv.it |
The general procedure for the laboratory synthesis of this compound involves the preparation of a concentrated Ertapenem solution, which is then subjected to controlled degradation to yield a mixture containing the dimer. tandfonline.comoup.com This mixture is then carried forward for purification to isolate the Dimer I.
Purification Techniques for Isolated Dimer I
Following the controlled degradation of Ertapenem, the resulting mixture contains the desired this compound along with unreacted Ertapenem and other degradation byproducts. tandfonline.com The isolation and purification of Dimer I from this complex mixture are predominantly accomplished using preparative High-Performance Liquid Chromatography (HPLC). tandfonline.comoup.comresearchgate.net
Preparative HPLC offers a robust method for separating compounds with high resolution, making it suitable for isolating specific impurities like this compound. The selection of the stationary phase (column) and mobile phase is critical for achieving the desired separation.
Typical HPLC Systems for this compound Purification:
| Component | Description |
| Stationary Phase (Column) | Reversed-phase columns, such as C8, C18, and phenyl-based columns, are commonly employed for the separation of Ertapenem and its related substances. researchgate.net |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. researchgate.net The pH of the mobile phase is a critical parameter that is optimized to achieve the best separation. researchgate.net |
| Detection | Ultraviolet (UV) detection is commonly used to monitor the separation process. researchgate.net |
The purification process involves injecting the crude mixture from the controlled degradation step onto the preparative HPLC column. The different components of the mixture are then separated based on their affinity for the stationary and mobile phases. Fractions containing the purified this compound are collected for further processing. Following collection, any excess organic solvent, such as acetonitrile, is typically removed, often through evaporation. oup.com The final step in obtaining the solid reference material is lyophilization (freeze-drying) of the purified fraction. oup.com
Impurity Profiling and Chemical Stability Research of Ertapenem Formulations
Identification and Characterization of Related Substances Including Dimer I
The impurity profile of ertapenem (B1671056) is complex, with a variety of related substances and degradation products that can arise during manufacturing and storage. researchgate.net Among these, dimeric impurities are a significant class. Ertapenem Dimer I, along with Ertapenem Dimer II, are two of the most important dimers. unipv.it Research has shown that Dimer I and Dimer II are constitutional isomers that exist as an equilibrium mixture of interconverting tautomers in solution. unipv.it This dynamic relationship means they are often considered together as "Dimers I+II" in analytical studies. oup.com The formation of these dimers is notably dependent on the concentration of ertapenem, occurring more rapidly in concentrated solutions. researchgate.net
Co-elution Challenges and Resolution Enhancement
A primary challenge in the analysis of ertapenem impurities is the potential for co-elution, where two or more compounds are not fully separated during chromatographic analysis. Given that this compound and Dimer II exist as an equilibrium mixture, their separation from the parent drug and other related substances is crucial for accurate impurity profiling. unipv.it
To address these challenges, specific high-performance liquid chromatography (HPLC) methods have been developed. One effective method utilizes an Inertsil phenyl column with a mobile phase consisting of an aqueous sodium phosphate (B84403) buffer at a pH of 8 and acetonitrile (B52724). oup.com This approach has demonstrated successful resolution of the "Dimers I+II" peak from the main ertapenem peak and other dimeric impurities. oup.com The adjustment of pH is a critical factor in achieving this separation, as the ionization state of the ertapenem molecule and its dimeric degradants, which contain multiple carboxylic and amine groups, significantly influences their retention behavior. oup.com At a pH of 8, Dimers I and II elute before the parent ertapenem peak, allowing for their distinct quantification. oup.com
The following table summarizes the chromatographic conditions for enhanced resolution:
| Parameter | Condition |
| Column | Inertsil Phenyl |
| Mobile Phase | Aqueous Sodium Phosphate Buffer and Acetonitrile |
| pH | 8 |
| Elution Profile | Dimers I+II elute before Ertapenem |
Unspecified Impurity Monitoring
Beyond the specified and identified impurities like Dimer I, the monitoring of unspecified impurities is a critical aspect of quality control for ertapenem formulations. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities. europa.eu For unspecified impurities, which are those that are not individually listed in the drug specification, a general acceptance criterion is typically established. europa.eu
The analytical procedures used for ertapenem must be validated to demonstrate their capability to detect and quantify any unspecified impurities that may be present. europa.eu This involves demonstrating the specificity of the method, ensuring that peaks corresponding to unspecified impurities are not co-eluting with other components. oup.com Given the instability of ertapenem, monitoring for new, unspecified degradation products throughout the shelf-life of the product is essential to ensure its continued safety and efficacy.
Forced Degradation Studies and Stress Testing Regimens
Forced degradation studies are indispensable in understanding the degradation pathways of ertapenem and identifying its potential degradation products, including Dimer I. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Acidic, Alkaline, Oxidative, and Thermal Stress Conditions
Ertapenem has been shown to degrade under a variety of stress conditions, leading to the formation of several degradation products. oup.com
Acidic and Alkaline Conditions: Under acidic stress, an increase in the ring-opened hydrolysis product is observed, while the total dimer levels may remain unchanged. oup.com Conversely, basic conditions lead to significant degradation, with a notable decrease in the total dimer content in some studies. oup.com
Oxidative Stress: Exposure to oxidative conditions, such as hydrogen peroxide, results in the formation of several degradation products not seen in unstressed samples. oup.com Interestingly, under these conditions, a decrease in the total dimer concentration has been reported. oup.com
Thermal Stress: Thermal stress can also lead to the degradation of ertapenem. The rate of degradation is highly sensitive to temperature changes. cjhp-online.ca
The table below summarizes the impact of different stress conditions on this compound levels, as part of the total dimer content.
| Stress Condition | Observation on Total Dimers |
| Acidic | Levels may remain the same oup.com |
| Alkaline | Significant decrease oup.com |
| Oxidative | Decrease observed oup.com |
| Thermal | Degradation is temperature-dependent cjhp-online.ca |
Chemical Stability Kinetics of this compound Formation
The formation of this compound is a dynamic process influenced by several factors. The degradation of ertapenem in aqueous solutions generally follows pseudo-first-order kinetics. researchgate.net While specific kinetic parameters for the formation of Dimer I are not extensively detailed in the literature, several key aspects of its formation kinetics have been described.
The dimerization of ertapenem is highly dependent on its concentration. researchgate.net In concentrated solutions (e.g., 100 mg/mL or greater), the formation of dimers is rapid and becomes a predominant degradation pathway. researchgate.net In more dilute solutions, hydrolysis to the ring-opened degradant is the more prevalent form of degradation. researchgate.net
Furthermore, the relationship between Dimer I and Dimer II is a kinetic one. Studies have shown that in solution, Dimer I gradually converts to Dimer II. oup.com This conversion can occur in less than two hours, highlighting the need for freshly prepared solutions for accurate and consistent impurity profiling. oup.com This interconversion suggests an equilibrium is established between the two tautomeric forms. A study monitoring the stability of a solution over several HPLC injections showed a decreasing trend for Dimer I and a corresponding increasing trend for Dimer II, while the sum of both remained constant, confirming their interconversion. unipv.it
Influence of Moisture Content on Dimer Formation
Moisture content has a remarkable effect on the quality of Ertapenem Sodium, particularly concerning the formation of dimeric impurities. unipv.it Research has demonstrated that elevated water levels during the deprotection step of Ertapenem synthesis can lead to the formation of a fluid, gummy solid in which Ertapenem is partially dissolved. This environment promotes degradation and a higher formation of dimers. unipv.it
Specifically, when the water content is high (e.g., >2.5%), there is a notable increase in Ertapenem degradation and dimer formation. unipv.it Conversely, maintaining a low water content (e.g., <1.2%) ensures that the Ertapenem formed during the reaction remains a dry solid, thereby reducing degradation. unipv.it This finding has been pivotal in process optimization, leading to methods that reduce moisture to below 1% from an initial moisture of about 3%. This reduction is achieved through operations like a freezing step where the DCM solution is cooled to -30°C, causing most of the water to form ice which can then be easily removed. unipv.it This straightforward operation results in a significant improvement in purity at the end of the deprotection step, from approximately 90% to about 97%. unipv.it
The general principle is that moisture can facilitate chemical reactions, including the dimerization of Ertapenem. nih.govresearchgate.net Water molecules can act as a medium for reactants to interact and can also participate directly in hydrolysis reactions, which can be a precursor to or a parallel pathway with dimerization. researchgate.net For many pharmaceutical powders, increased moisture content can lead to the formation of stronger interparticle liquid bridges, which may affect the solid-state reactivity and degradation pathways. nih.gov
Table 1: Effect of Moisture Content on Ertapenem Sodium Crude Purity and Dimer Formation
| Water Content during Deprotection | Physical State of Ertapenem | Purity at End of Deprotection | Dimer Formation |
|---|---|---|---|
| >2.5% | Fluid gummy solid | ~90% | Higher |
| <1.2% | Dry solid | ~97% | Reduced |
Data derived from experimental findings on the impact of moisture during the Ertapenem allyl deprotection step. unipv.it
Long-Term Stability Prediction Methodologies (e.g., Arrhenius Equation Application)
Predicting the long-term stability of pharmaceutical products is crucial for determining shelf life and ensuring product quality. The Arrhenius equation is a fundamental tool used in pharmaceutical stability studies to model the relationship between temperature and the rate of chemical degradation. stabilitystudies.in The equation is expressed as:
k = A * e-Ea/RT
Where:
k is the reaction rate constant.
A is the pre-exponential factor (frequency factor).
Ea is the activation energy.
R is the universal gas constant.
T is the absolute temperature in Kelvin. stabilitystudies.in
This equation illustrates that an increase in temperature leads to a higher reaction rate constant (k), resulting in faster drug degradation. stabilitystudies.in
For Ertapenem, degradation kinetics have been studied under various temperature and pH conditions. researchgate.net By conducting accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C), data on the degradation rate can be collected. stabilitystudies.inresearchgate.net An Arrhenius plot is then created by plotting the natural logarithm of the reaction rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy (Ea). stabilitystudies.in
Once the activation energy is known, the Arrhenius equation can be used to predict the degradation rate and, consequently, the shelf life at typical storage conditions (e.g., 25°C or refrigerated conditions). stabilitystudies.in For instance, studies on Ertapenem have estimated activation energies under different pH conditions, which are critical for predicting its stability. researchgate.netresearchgate.net While widely used for small molecules, the application of Arrhenius-based kinetics for predicting the long-term stability of biologics has also shown success, suggesting its robustness in modeling degradation processes. nih.govmdpi.comnih.gov
Table 2: Example of Data for Arrhenius Plot to Predict Ertapenem Stability
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Degradation Rate Constant (k) (day⁻¹) | ln(k) |
|---|---|---|---|---|
| 40 | 313.15 | 0.00319 | 0.002 | -6.21 |
| 50 | 323.15 | 0.00309 | 0.004 | -5.52 |
This table provides a practical example of the data required to construct an Arrhenius plot for shelf-life prediction. stabilitystudies.in
Strategic Approaches to Minimize Dimer I Formation in Synthetic Processes and Storage
The formation of this compound is a critical quality attribute that must be controlled throughout the manufacturing process and during storage of the final product. Dimerization is a primary degradation pathway for Ertapenem. evitachem.com The formation of dimers, including Dimer I, occurs more rapidly in concentrated solutions. researchgate.net
pH Control and Temperature Management During Synthesis
Both pH and temperature are critical parameters that influence the rate of Ertapenem degradation and dimer formation. evitachem.com The stability of carbapenems, including Ertapenem, is optimal within a narrow pH range of approximately 5.5 to 7.5. researchgate.net Deviations from this range can accelerate degradation.
During the synthesis of Ertapenem, careful control of pH is essential. For example, basic conditions can lead to a significant increase in the formation of the ring-opened hydrolysis product, which can be a precursor or parallel degradation pathway to dimerization. unipv.it HPLC methods for impurity profiling have shown that pH 8 is optimal for resolving various dimers, indicating the sensitivity of these impurities to pH. oup.com
Temperature management is equally critical. Elevated temperatures accelerate chemical reactions, including the dimerization of Ertapenem. evitachem.com Therefore, maintaining controlled, and often reduced, temperatures during key synthesis and purification steps is a common strategy to minimize impurity formation. For instance, thermal stress studies on Ertapenem have shown a significant increase in total dimers, from 1.4% to 6.8%, when the sample is heated. oup.com
Purification Process Optimization
The purification process is a key step in removing impurities, including Dimer I, from the final Ertapenem product. Techniques such as chromatography and recrystallization are employed to isolate and purify Ertapenem. evitachem.com
Optimization of the purification process can significantly improve the quality of the final product. One important breakthrough in the manufacturing process of Ertapenem Sodium was the removal of the Hydrophobic Interaction Chromatography (HIC) purification step. unipv.it This was made possible by improvements in the preceding steps, such as moisture control and the selection of appropriate antisolvents for precipitation, which resulted in a purer crude product with a lower dimer profile. unipv.it
The choice of antisolvents during the precipitation of Ertapenem Sodium has been shown to influence the impurity profile, particularly the levels of dimers. unipv.it For example, using a mixture of methanol and 1-propanol as antisolvents proved to be more efficient in purging dimer-related substances compared to a mixture of methanol and 2-propanol. unipv.it This optimization, combined with moisture control, allowed for the elimination of the column purification step, which is advantageous given the low stability of Ertapenem in solution. unipv.it
Table 3: Influence of Antisolvent Composition on Ertapenem Sodium Crude Purity
| Antisolvent Composition | Purity | Dimer I | Dimer II | Total Dimers |
|---|---|---|---|---|
| MeOH : 2-Propanol | 91.9% | 0.75% | 0.47% | 2.1% |
| MeOH : 1-Propanol | 97.6% | 0.13% | 0.11% | 0.58% |
Data from a study evaluating the effect of different antisolvent compositions on the purity and dimer profile of Ertapenem Sodium crude. unipv.it
Advanced Research Directions in Ertapenem Dimer I Chemistry
Mechanistic Modeling of Dimerization Processes
Understanding the formation of Ertapenem (B1671056) Dimer I is crucial for developing strategies to minimize its presence in pharmaceutical formulations. The dimerization process is known to be highly dependent on the concentration of ertapenem; it occurs more rapidly in solutions with concentrations of 100 mg/mL or higher. researchgate.net In more dilute solutions, hydrolysis of the β-lactam ring is the predominant degradation pathway. researchgate.net Several mechanistic pathways for dimerization have been proposed based on the reactivity of the ertapenem molecule.
One extensively discussed mechanism is an intermolecular aminolysis reaction. unipv.it In this proposed pathway, the secondary amine of the pyrrolidine (B122466) ring on one ertapenem molecule acts as a nucleophile, attacking the highly strained and electrophilic β-lactam ring of a second molecule. unipv.it This nucleophilic attack leads to the opening of the β-lactam ring and the formation of a covalent bond between the two ertapenem units, resulting in the dimer. smolecule.com
Another proposed mechanism involves a thiol-mediated nucleophilic attack. smolecule.com Here, the thiol group present in the pyrrolidine side chain of an ertapenem molecule attacks the carbonyl carbon of the β-lactam ring of another molecule, initiating the dimerization process through a similar ring-opening event. smolecule.com Thermal stress can also promote dimerization, with studies indicating that an initial opening of the β-lactam ring is followed by intermolecular condensation reactions that yield dimeric species. smolecule.com These models are foundational for predicting the conditions that favor dimer formation and for designing more stable formulations.
| Proposed Mechanism | Key Reactants | Reaction Type | Influencing Factors |
|---|---|---|---|
| Intermolecular Aminolysis | Pyrrolidine amine of one molecule; β-lactam ring of a second molecule | Nucleophilic Acyl Substitution | High Ertapenem Concentration, pH |
| Thiol-Mediated Nucleophilic Attack | Pyrrolidine thiol group of one molecule; β-lactam carbonyl of a second molecule | Nucleophilic Acyl Substitution | High Ertapenem Concentration |
| Thermal Degradation Pathway | Two Ertapenem molecules | Ring-Opening followed by Intermolecular Condensation | Elevated Temperature (e.g., 80°C) |
Computational Chemistry Approaches for Dimer I Structure and Reactivity
While experimental work provides foundational data, computational chemistry offers powerful tools for a deeper, molecular-level understanding of Ertapenem Dimer I. Although specific computational studies on this dimer are not extensively published, the application of established theoretical methods is a significant direction in this research area. Techniques such as Density Functional Theory (DFT) are well-suited to investigate the structure and reactivity of complex pharmaceutical molecules.
DFT calculations can be employed to determine the most stable three-dimensional conformation of Dimer I. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsional angles, which can then be correlated with experimental data from techniques like NMR. Furthermore, these computational models can elucidate the electronic properties of the dimer. The generation of molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into the molecule's reactive sites and its potential for further chemical transformations.
Computational approaches are also invaluable for modeling the reaction dynamics of dimerization. By mapping the potential energy surface for the proposed aminolysis or thiol-mediated attack pathways, transition states can be located and activation energies can be calculated. This information provides a quantitative measure of the kinetic feasibility of different dimerization mechanisms, helping to refine the models proposed from experimental observations.
Development of Novel Analytical Techniques for Trace-Level Detection
The accurate detection and quantification of this compound, especially at trace levels, is essential for quality control in pharmaceutical manufacturing. smolecule.com While standard High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for analyzing ertapenem and its impurities, advanced techniques are being developed to enhance sensitivity and specificity. nih.govjaper.in
Preparative HPLC has been instrumental in the initial isolation and characterization of dimeric degradation products, allowing for a better understanding of the degradation process itself. researchgate.net Modern analytical methods focus on achieving lower limits of detection (LOD) and quantification (LOQ). The development of stability-indicating HPLC methods using gradient elution has enabled the successful separation of multiple ertapenem dimers and other related substances. nih.gov
For highly sensitive and specific trace-level detection, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are becoming the standard. researchgate.net LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. This method provides high selectivity through techniques like Multiple Reaction Monitoring (MRM), allowing for the quantification of Dimer I even in complex matrices and at very low concentrations. The development of such robust bioanalytical methods is critical for pharmacokinetic studies and for ensuring the purity of the final drug product. japer.inresearchgate.net
| Technique | Primary Application | Key Advantages | Limitations |
|---|---|---|---|
| Preparative HPLC | Isolation of Dimer I for characterization | Allows for collection of pure fractions | Not suitable for routine quantification |
| Analytical HPLC-UV | Quantification and purity testing | Robust, widely available, good for routine analysis | Lower sensitivity compared to MS, potential for peak co-elution |
| LC-MS/MS | Trace-level detection and quantification | High sensitivity, high specificity, structural confirmation | Higher equipment cost and complexity |
Investigation of Inter-Dimer Reactivity and Transformations
The chemistry of ertapenem dimerization is not limited to the formation of a single species. Research has revealed a complex interplay between different dimeric forms. This compound is closely related to another impurity, Ertapenem Dimer II. These two compounds are constitutional isomers, differing only in the position of a double bond within the pyrroline (B1223166) ring structure (1-pyrroline vs. 2-pyrroline). unipv.it Critically, studies have shown that Dimer I and Dimer II are a pair of interconverting tautomeric isomers that exist in equilibrium in aqueous solutions. researchgate.net This dynamic relationship means that the presence of one often implies the presence of the other, complicating analytical profiling.
Beyond this tautomeric relationship, other transformations can occur. Dehydrated dimers, which have a molecular weight reduced by 18 daltons, have also been identified as degradation products. smolecule.com Furthermore, a distinct species known as Dimer III can be formed. The proposed mechanism for Dimer III formation is different from that of Dimer I and II, involving an anhydride (B1165640) intermediate. This pathway occurs when the carboxyl group of one ertapenem molecule attacks the β-lactam ring of a second, which then rearranges to form Dimer III. unipv.it The investigation into these inter-dimer transformations is key to building a complete map of the ertapenem degradation network and understanding the stability of the drug substance under various conditions.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Ertapenem Dimer I in pharmaceutical formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used to separate this compound from related impurities, such as Dimer II, Dimer III, and degradation products like the ring-opened form. The method employs a C18 column, gradient elution with a mobile phase combining phosphate buffer and acetonitrile, and UV detection at 220–230 nm. Validation parameters (linearity, precision, accuracy) must adhere to ICH guidelines, with stress testing (acid/oxidative degradation) to confirm specificity .
Q. How can researchers distinguish between structural isomers Dimer I and Dimer II in stability studies?
Dimer I and Dimer II are structural isomers differing in the position of the double bond within the pyrroline ring (1-pyrroline vs. 2-pyrroline). Chromatographic separation via RP-HPLC with optimized retention times is critical. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used for structural confirmation. For example, Dimer I shows a distinct molecular ion peak at m/z 877.3, while Dimer II exhibits fragmentation patterns consistent with its isomerism .
Q. What experimental parameters influence the formation of this compound during drug synthesis?
Dimer I forms via nucleophilic attack of the pyrrolidine amino group on the β-lactam ring of a second Ertapenem molecule. Key factors include pH (alkaline conditions favor dimerization), temperature (elevated temperatures accelerate reaction kinetics), and solvent composition (aqueous solutions promote hydrolysis and dimerization). Process controls, such as limiting reaction time and maintaining acidic pH during synthesis, mitigate dimer formation .
Advanced Research Questions
Q. How do Dimer I and Dimer II interconvert in aqueous solutions, and what analytical challenges arise from this equilibrium?
Dimer I and Dimer II exist in dynamic equilibrium in solution due to tautomerization of the pyrroline ring. This interconversion complicates quantification, as HPLC may resolve them as distinct peaks but fail to capture real-time isomerization. Stability studies under controlled conditions (e.g., refrigeration at 4°C vs. room temperature) reveal Dimer I decreases by ~22% over 10 runs, while Dimer II increases proportionally. Researchers must monitor total dimer content (Dimer I + II) to avoid misinterpreting degradation trends .
Q. What degradation pathways dominate for this compound under oxidative stress, and how can these be modeled experimentally?
Oxidative degradation of Dimer I generates hydroxylated byproducts and further dimerizes into higher-order aggregates (e.g., Dimer III). Forced degradation studies using hydrogen peroxide (3% v/v) at 40°C for 24 hours simulate oxidative conditions. LC-MS/MS identifies degradation products, while kinetic modeling (e.g., first-order decay equations) quantifies degradation rates. Such studies inform formulation strategies, such as antioxidant additives or oxygen-free packaging .
Q. How does the presence of Dimer I impact the pharmacokinetic/pharmacodynamic (PK/PD) profile of Ertapenem in vivo?
While Dimer I itself lacks antibacterial activity, its formation reduces the effective concentration of Ertapenem. Population PK models in bone/joint infection patients show that dimer accumulation correlates with reduced free drug concentrations (fT > MIC). Simulations comparing intravenous (IV) and subcutaneous (SC) administration routes indicate SC delivery increases Cmin but prolongs dimer formation due to slower absorption kinetics. Researchers must integrate impurity profiles into PK/PD targets to optimize dosing regimens .
Q. What methodological approaches resolve contradictions in stability data for Dimer I across different manufacturing batches?
Batch-to-batch variability in Dimer I levels often stems from differences in drying processes. For example, pilot batches show a 1.5% to 0.4% reduction in Dimer I during spray drying, whereas static drying exacerbates precipitation and dimer stability. Karl Fischer titration to monitor residual moisture (<2%) and in-process HPLC checks at critical stages (e.g., post-crystallization) are essential for reproducibility. Statistical tools like principal component analysis (PCA) identify outlier batches .
Experimental Design Considerations
Q. How should researchers design accelerated stability studies to predict long-term dimer formation in Ertapenem formulations?
Accelerated studies at 40°C/75% RH over 6 months, with sampling intervals (0, 1, 3, 6 months), extrapolate dimer formation using the Arrhenius equation. Include control batches with and without stabilizers (e.g., EDTA for metal ion chelation). Data should be cross-validated with real-time stability studies (25°C/60% RH) to account for non-Arrhenius behavior in aqueous matrices .
Q. What strategies mitigate matrix interference when quantifying Dimer I in biological samples (e.g., plasma)?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively removes plasma proteins and phospholipids. Isotope dilution using deuterated Dimer I as an internal standard corrects for ion suppression in LC-MS/MS. Method validation must demonstrate ≤15% matrix effect and recovery rates ≥85% across clinically relevant concentrations (0.1–10 µg/mL) .
Data Interpretation and Contradictions
Q. Why do some studies report conflicting trends in Dimer I stability under refrigeration?
Discrepancies arise from differences in solution composition (e.g., buffer salts, excipients) and container materials. For instance, borosilicate vials may leach alkali metals, catalyzing dimerization. Researchers should standardize storage conditions (e.g., inert polypropylene containers, nitrogen headspace) and document excipient interactions (e.g., polysorbate 80 stabilizes Dimer I by micelle encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
